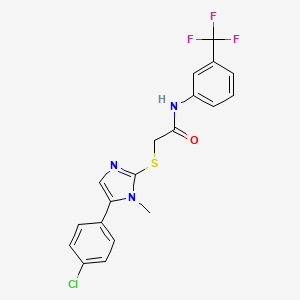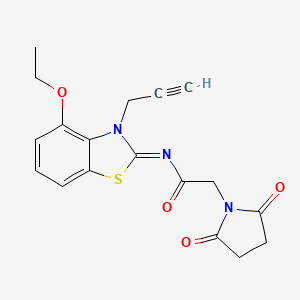![molecular formula C9H13Cl2N3 B2904785 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride CAS No. 2137655-27-5](/img/structure/B2904785.png)
1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Structural Studies
Chemical Synthesis and Reactivity
Research into diazepines, including 1,2,3,4-tetrahydro derivatives, has explored their synthesis through photochemical nitrogen elimination and ring expansion processes. These compounds have been shown to react with alcohols, secondary amines, and water to afford various diazepines and diazepinones with potential applications in chemical synthesis and medicinal chemistry (Reisinger et al., 2004).
Antiproliferative Activity
A specific subclass of tetrahydropyrido diazepines has been synthesized and evaluated for their antiproliferative activity in vitro against several human cancer cell lines. This indicates their potential application in the development of new anticancer agents (Liszkiewicz, 2002).
GABAA-Receptor Affinity
Studies on disubstituted 1,4-diazepines derived from the tetrahydro-1H-1,4-diazepine framework have explored their affinity to GABAA receptor subtypes, suggesting their utility in neuroscience research and potential therapeutic applications (Briel et al., 2010).
Synthesis and Rearrangements
- Synthetic Approaches and Rearrangements: Innovative synthetic approaches have been developed for the synthesis of dihydrodiazepinones and their subsequent rearrangement into pyrrole derivatives. These methodologies offer new routes for the synthesis of complex heterocyclic compounds with potential applications in drug development and synthetic chemistry (Fesenko & Shutalev, 2014).
Application in Medicinal Chemistry
- Synthesis of Benzodiazepine Derivatives: A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, showcasing the potential of diazepine frameworks in the synthesis of compounds related to well-known benzodiazepines, which have a wide range of therapeutic uses (Shaabani et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction leads to changes in the receptor’s activity, which can affect various cellular processes .
Biochemical Pathways
The interaction of the compound with the c-Met receptor affects several biochemical pathways. These pathways are involved in cellular processes such as proliferation and survival . The exact downstream effects of these pathway alterations depend on the specific cellular context.
Result of Action
The compound has been shown to have antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound could potentially be used as an anticancer agent .
Eigenschaften
IUPAC Name |
1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYARQCSLIMJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1NC3=C2C=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)


![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)
![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)

![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)
![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)



